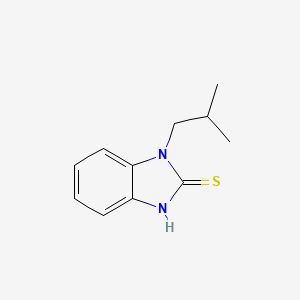

1-Isobutyl-1H-benzimidazole-2-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Isobutyl-1H-benzimidazole-2-thiol (IBT) is a small molecule with a wide range of applications in biochemistry and physiology. IBT is a highly versatile compound that has been used for a variety of research applications, including drug discovery, protein folding, and enzyme inhibition. IBT is also known as 1-isobutyl-2-thio-benzimidazole, 1-isobutyl-2-thio-1H-benzimidazole, and 1-isobutyl-2-thio-2H-benzimidazole.

科学的研究の応用

Anti-inflammatory Applications

- 1-Isobutyl-1H-benzimidazole-2-thiol derivatives possess anti-inflammatory activities. The synthesis of these compounds involves William’s reaction, followed by molecular docking experiments against cox-2 enzyme, indicating their effectiveness in vivo for anti-inflammatory purposes (Ganji & Agrawal, 2020).

Synthesis Methods

- New synthesis methods for 2-thiolated benzimidazoles have been developed, starting from thiols and 1-azido-2-isocyanoarenes. These methods feature high functional group tolerance and are significant for the synthesis of benzimidazole-based compounds (Li & Lei, 2019).

Antimicrobial Activities

- Novel derivatives of this compound have been synthesized and exhibit significant antimicrobial activities against various microorganisms, including bacteria and fungi (Kaplancıklı et al., 2004).

Environmental Friendly Synthesis

- An environmentally benign synthesis method for benzimidazoline-2-thiones, including this compound, has been developed. This method features metal/ligand-free synthesis with excellent yield and short reaction time, making it environmentally friendly (Liu et al., 2017).

Corrosion Inhibition

- Benzimidazole derivatives, including this compound, have been studied for their corrosion inhibition performance on mild steel in acidic environments. These studies include weight loss, electrochemical polarization, and electrochemical impedance spectroscopy techniques (Yadav et al., 2013).

Cytotoxic Activities and DNA Binding

- Platinum(II) complexes with 2-substituted benzimidazole ligands, possibly including this compound, have been synthesized and evaluated for cytotoxic activities against human cervical cancer cell lines. These compounds also show significant interactions with plasmid DNA (Gozelle et al., 2019).

α-Amylase Activity Inhibition

- New benzimidazole derivatives, synthesized by reacting substituted phenacyl bromides with 1H-benzimidazole-2-thiols, show inhibitory potential against α-amylase. This suggests potential applications in diabetes management (Ullah et al., 2021).

作用機序

Target of Action

Benzimidazole derivatives, a class to which this compound belongs, have been reported to exhibit inhibitory effects on various biological targets, including parasites and corrosive processes in metals .

Mode of Action

Benzimidazole derivatives have been reported to interact with their targets in a way that inhibits their activity . For instance, some benzimidazole derivatives have shown to inhibit the growth of parasites and prevent corrosion in metals .

Biochemical Pathways

Benzimidazole derivatives are known to interact with various biochemical pathways, leading to their inhibitory effects .

Result of Action

Based on the known effects of benzimidazole derivatives, it can be inferred that this compound may exhibit inhibitory effects on its targets, leading to changes at the molecular and cellular levels .

特性

IUPAC Name |

3-(2-methylpropyl)-1H-benzimidazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2S/c1-8(2)7-13-10-6-4-3-5-9(10)12-11(13)14/h3-6,8H,7H2,1-2H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDEPCYZELSULEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C2=CC=CC=C2NC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(dimethylamino)methylene]-3-(4-methoxyphenyl)-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2625628.png)

![3-(7-methoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2625635.png)

![4-[(4-Bromophenyl)sulfonyl]-1-oxa-4-azaspiro[4.5]decane](/img/structure/B2625639.png)

![4-(4-fluorophenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2625644.png)

![3-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol](/img/structure/B2625646.png)

![N-[4-(acetylamino)phenyl]-5-amino-1-(2,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2625648.png)